Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a chloro group, an ethyl ester, and a dimethoxyaniline moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.
Esterification: The carboxylic acid group on the quinoline core is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Amination: Finally, the dimethoxyaniline moiety is introduced through a nucleophilic substitution reaction, where 2,5-dimethoxyaniline reacts with the chlorinated quinoline ester under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may intercalate with DNA, disrupting replication and transcription processes, while the dimethoxyaniline moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Oxidized derivatives with potential antimicrobial properties.
2,5-Dimethoxyaniline derivatives: Compounds with similar aniline moieties but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 6-chloro-4-(2,5-dimethoxyanilino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-4-27-20(24)15-11-22-16-7-5-12(21)9-14(16)19(15)23-17-10-13(25-2)6-8-18(17)26-3/h5-11H,4H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIBYWKCNMGXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.